First-in-Class Clinical Validation Across Seven Tumor Types with Published Detection Rates
[18F]Galacto-RGD was the first integrin αvβ3-targeted PET tracer studied in patients and has accumulated the largest clinical evidence base of any RGD-based PET tracer [1]. Across published studies totaling >100 patients, detection rates for primary lesions include: melanoma 86% (6/7), musculoskeletal tumors 89% (17/19), SCCHN 83% (10/12), NSCLC 93% (13/14), GBM 92% (11/12), and breast cancer 100% (12/12) [2]. In metastatic prostate cancer, [18F]Galacto-RGD PET identified 78.4% (58/74) of bone lesions [3]. In comparison, alternative clinical-stage tracers such as [18F]Fluciclatide and [18F]FPPRGD2 have been evaluated in fewer tumor types and smaller patient cohorts [2]. This depth of clinical characterization provides procurement confidence that is unavailable for less-studied alternatives.
| Evidence Dimension | Clinical evidence base (number of tumor types, total patient studies, detection rates) |
|---|---|
| Target Compound Data | 7 tumor types; >100 patients across published studies; primary lesion detection rates 83–100% (melanoma, sarcoma, SCCHN, NSCLC, GBM, breast cancer); bone metastasis detection 78.4% in prostate cancer |
| Comparator Or Baseline | [18F]Fluciclatide: 3 tumor types reported (breast, RCC, melanoma); [18F]FPPRGD2: 2 tumor types (breast, recurrent GBM); both with fewer total patients studied |
| Quantified Difference | [18F]Galacto-RGD has 2–3× more published clinical tumor-type indications than the next most-studied alternative clinical RGD tracer |
| Conditions | Compiled from systematic review of published clinical PET studies (2005–2016) summarized in Table 3 of Haubner et al. 2014 |
Why This Matters
Procurement of a tracer with the deepest clinical validation reduces translational risk for clinical imaging programs and provides the most robust reference data for regulatory submissions.
- [1] Haubner R, Maschauer S, Prante O. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments. Biomed Res Int. 2014;2014:871609. View Source
- [2] Haubner R, Maschauer S, Prante O. Table 3: Clinical application of radiolabeled RGD peptides for PET imaging of integrin αvβ3. Biomed Res Int. 2014;2014:871609. View Source
- [3] Beer AJ, Schwarzenböck SM, Zantl N, Souvatzoglou M, Maurer T, Watzlowik P, Kessler H, Wester HJ, Schwaiger M, Krause BJ. Non-invasive assessment of inter- and intrapatient variability of integrin expression in metastasized prostate cancer by PET. Oncotarget. 2016 May 10;7(19):28153-60. View Source
